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Compound of Interest

Compound Name: Tos-PEG2-acid

Cat. No.: B13706283 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tos-PEG2-acid
Tos-PEG2-acid is a heterobifunctional linker designed for the covalent modification of peptides

and other biomolecules.[1][2][3] This linker possesses two distinct reactive moieties: a tosyl

(tosylate) group and a carboxylic acid group, separated by a two-unit polyethylene glycol (PEG)

spacer.[1][2] The PEG spacer enhances the water solubility and biocompatibility of the resulting

conjugate.

The tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles

such as primary amines (N-terminus and lysine side chains), thiols (cysteine side chains), and

hydroxyls (serine, threonine, tyrosine side chains) through a nucleophilic substitution reaction.

The carboxylic acid group can be activated to react specifically with primary amine groups,

forming a stable amide bond. This dual reactivity allows for versatile and site-specific peptide

modification strategies.

PEGylation, the process of attaching PEG chains to molecules, is a well-established method to

improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and

proteins. Benefits of PEGylation include increased hydrodynamic size, leading to reduced renal

clearance, enhanced stability against proteolytic degradation, and reduced immunogenicity.
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Physicochemical Properties of Tos-PEG2-acid
Property Value Reference

Molecular Formula C12H16O6S

Molecular Weight 288.3 g/mol

Purity Typically ≥95% or ≥98%

Appearance White to off-white solid or oil -

Solubility
Soluble in aqueous buffers,

DMSO, DMF

Storage Conditions
-20°C, dry, under inert

atmosphere

Characterization of PEGylated Peptides
The successful modification of peptides with Tos-PEG2-acid can be confirmed using a variety

of analytical techniques.
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Analytical
Technique

Purpose Key Observations Reference

Mass Spectrometry

(MS)

To confirm the

covalent attachment

of the PEG linker and

determine the site of

modification.

An increase in the

molecular weight of

the peptide

corresponding to the

mass of the Tos-

PEG2-acid moiety (or

a fragment thereof

after reaction).

Tandem MS (MS/MS)

can pinpoint the

modified amino acid

residue.

High-Performance

Liquid

Chromatography

(HPLC)

To purify the

PEGylated peptide

and assess its purity.

A shift in the retention

time of the modified

peptide compared to

the unmodified

peptide. Reversed-

phase HPLC is

commonly used.

Nuclear Magnetic

Resonance (NMR)

Spectroscopy

To provide detailed

structural information

of the conjugate.

Appearance of

characteristic peaks

from the PEG and

tosyl groups in the

NMR spectrum of the

modified peptide.

-

Experimental Protocols
Two primary strategies can be employed for peptide modification using Tos-PEG2-acid,

depending on the desired site of conjugation.
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Strategy 1: Modification via the Tosyl Group (Targeting
Amines, Thiols, or Hydroxyls)
This protocol describes the reaction of the tosyl group of Tos-PEG2-acid with nucleophilic

residues on a peptide, primarily targeting the N-terminal α-amine or the ε-amine of lysine side

chains.

Materials:

Peptide with a free amine, thiol, or hydroxyl group

Tos-PEG2-acid

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF), N-Methyl-2-pyrrolidone

(NMP), or a mixture of Acetonitrile and water)

Base (e.g., Diisopropylethylamine (DIEA), Potassium Carbonate (K2CO3))

Purification system (e.g., Reversed-Phase HPLC)

Analytical instruments (e.g., Mass Spectrometer, HPLC)

Protocol:

Peptide Dissolution: Dissolve the peptide in the chosen anhydrous solvent. The

concentration will depend on the solubility of the peptide.

Reagent Preparation: In a separate vial, dissolve Tos-PEG2-acid (1.5 to 5 molar equivalents

relative to the peptide) in the same solvent.

Reaction Setup: To the peptide solution, add the base (2 to 10 molar equivalents). The

choice of base and its amount may need optimization. For instance, a milder base like

K2CO3 may be suitable for some applications.

Initiation of Reaction: Add the Tos-PEG2-acid solution to the peptide solution.

Incubation: Allow the reaction to proceed at room temperature or slightly elevated

temperature (e.g., 40-50°C) for 6 to 24 hours with stirring. The optimal reaction time and
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temperature should be determined empirically.

Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at different

time points and analyzing them by HPLC-MS to check for the formation of the desired

product and consumption of the starting materials.

Quenching the Reaction (Optional): If necessary, the reaction can be quenched by adding a

small amount of an amine-containing buffer (e.g., Tris buffer), provided it does not interfere

with the subsequent purification.

Purification: Purify the PEGylated peptide from the reaction mixture using reversed-phase

HPLC. A C18 or C4 column is typically used with a water/acetonitrile gradient containing

0.1% trifluoroacetic acid (TFA).

Characterization: Confirm the identity and purity of the purified PEGylated peptide using

mass spectrometry and analytical HPLC.

Strategy 2: Modification via the Carboxylic Acid Group
(Targeting Primary Amines)
This protocol involves the activation of the carboxylic acid moiety of Tos-PEG2-acid, followed

by reaction with a primary amine on the peptide (N-terminus or lysine).

Materials:

Peptide with a free primary amine group

Tos-PEG2-acid

Coupling agents (e.g., EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-

Hydroxysuccinimide), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate))

Anhydrous, amine-free solvent (e.g., DMF, NMP)

Base (e.g., DIEA)

Purification system (e.g., Reversed-Phase HPLC)
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Analytical instruments (e.g., Mass Spectrometer, HPLC)

Protocol:

Reagent Dissolution: Dissolve Tos-PEG2-acid (1.5 to 3 molar equivalents) and the coupling

agents (e.g., EDC and NHS, in slight excess to the PEG linker) in the anhydrous solvent.

Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic

acid group by forming an NHS ester.

Peptide Dissolution: In a separate vial, dissolve the peptide in the anhydrous solvent.

Reaction Setup: Add the peptide solution to the activated Tos-PEG2-acid solution.

Base Addition: Add a base such as DIEA (2 to 5 molar equivalents) to the reaction mixture to

facilitate the coupling.

Incubation: Allow the reaction to proceed at room temperature for 2 to 24 hours with stirring.

Monitoring the Reaction: Monitor the progress of the reaction by HPLC-MS.

Purification: Purify the PEGylated peptide using reversed-phase HPLC as described in

Strategy 1.

Characterization: Confirm the identity and purity of the purified product using mass

spectrometry and analytical HPLC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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